molecular formula C10H16ClNO B3246315 (S)-1-(2-ETHOXYPHENYL)ETHANAMINE-HCl CAS No. 1777812-69-7

(S)-1-(2-ETHOXYPHENYL)ETHANAMINE-HCl

Cat. No.: B3246315
CAS No.: 1777812-69-7
M. Wt: 201.69 g/mol
InChI Key: PLFPIKQCOGMNFQ-QRPNPIFTSA-N
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Description

Significance of Chiral Arylethanamines in Organic Synthesis

Chiral amines are fundamental components in the molecular architecture of a vast number of biologically active compounds. yale.edu It is estimated that approximately 40% of active pharmaceutical ingredients (APIs) contain a chiral amine moiety. nih.gov Arylethanamines, a subgroup of chiral amines, are particularly prevalent as key structural motifs and intermediates in the synthesis of pharmaceuticals and agrochemicals. yale.edunih.gov Their presence is critical as the stereochemistry of the amine can dictate the efficacy and safety of a drug. Consequently, the development of methods for the enantioselective synthesis of these amines is a pivotal focus in synthetic organic chemistry. nih.govnih.gov These compounds serve multiple roles: as building blocks that are incorporated into a final target molecule, as chiral resolving agents to separate racemic mixtures, and as chiral auxiliaries to guide the stereochemical outcome of a reaction. scielo.org.mxresearchgate.netresearchgate.net

Overview of Stereochemical Considerations for (S)-1-(2-Ethoxyphenyl)ethanamine

The defining feature of (S)-1-(2-Ethoxyphenyl)ethanamine is the presence of a single stereogenic center at the carbon atom attached to the amine group (C1 of the ethanamine backbone). The "(S)" designation in its name specifies the absolute configuration at this center according to the Cahn-Ingold-Prelog priority rules. This means it is a single enantiomer, distinct from its non-superimposable mirror image, the (R)-enantiomer.

In any chiral environment, such as the biological systems governed by enzymes and receptors, the two enantiomers of a compound can exhibit markedly different activities. nih.gov Therefore, for applications in areas like pharmaceutical development, obtaining the amine in a highly enantiomerically pure form is crucial. The ortho-ethoxy group on the phenyl ring can also influence the molecule's conformational preferences and its interactions in synthetic transformations, potentially affecting the diastereoselectivity of reactions where it is used as a chiral auxiliary.

Historical Context and Evolution of Synthetic Strategies for Chiral Amines

The synthesis of chiral amines has undergone significant evolution. Early approaches predominantly relied on the resolution of racemic mixtures, where a racemic amine is reacted with a chiral resolving agent (often a chiral carboxylic acid) to form a pair of diastereomeric salts. scielo.org.mx These salts, having different physical properties, could then be separated by methods like fractional crystallization, followed by the liberation of the desired amine enantiomer.

While effective, classical resolution has inherent limitations, including a theoretical maximum yield of 50%. This spurred the development of more efficient and atom-economical asymmetric synthesis methods. researchgate.net Groundbreaking work led to the creation of chiral auxiliaries, which are temporarily attached to a substrate to direct a stereoselective reaction. researchgate.netwikipedia.org Pioneers like Corey, Trost, Whitesell, and Evans developed auxiliaries that have become standard tools in organic synthesis. wikipedia.org More recently, the field has shifted towards catalytic asymmetric methods, including the transition metal-catalyzed asymmetric hydrogenation of imines and the use of enzymes (biocatalysis), such as transaminases, for the reductive amination of ketones. nih.govresearchgate.net These modern strategies offer direct access to enantiomerically enriched amines with high efficiency and selectivity.

Properties

IUPAC Name

(1S)-1-(2-ethoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-12-10-7-5-4-6-9(10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFPIKQCOGMNFQ-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1[C@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties

Specific, experimentally determined physicochemical data for (S)-1-(2-Ethoxyphenyl)ethanamine-HCl is not widely available in the cited literature. However, its properties can be inferred from its structure and comparison with closely related analogs. The compound is the hydrochloride salt of the (S)-enantiomer of 1-(2-ethoxyphenyl)ethanamine (B1598503). As a salt, it is expected to be a crystalline solid at room temperature with some solubility in polar solvents.

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compound(S)-1-(2-Methoxyphenyl)ethanamine HCl bldpharm.com(S)-1-(3-Ethoxyphenyl)ethanamine HCl1-(2-Ethoxyphenyl)ethanamine (Free Base)
IUPAC Name (1S)-1-(2-ethoxyphenyl)ethan-1-amine hydrochloride(1S)-1-(2-methoxyphenyl)ethan-1-amine hydrochloride(S)-1-(3-ethoxyphenyl)ethanamine hydrochloride(1S)-1-(2-ethoxyphenyl)ethanamine
Molecular Formula C₁₀H₁₆ClNOC₉H₁₄ClNOC₁₀H₁₆ClNOC₁₀H₁₅NO
Molecular Weight 201.70 g/mol (Calculated)187.67 g/mol 201.69 g/mol 165.23 g/mol
Appearance Expected: White to off-white solid---------
Melting Point Not availableNot availableNot availableNot available
Storage Inert atmosphere, Room TemperatureInert atmosphere, room temperatureDry, sealed place---

Note: Data for the target compound is calculated or inferred. Data for related compounds is sourced from supplier information for comparison.

Spectroscopic and Crystallographic Analysis

Detailed spectroscopic and crystallographic analyses for (S)-1-(2-Ethoxyphenyl)ethanamine-HCl have not been specifically reported in the surveyed literature. However, the expected spectroscopic features can be predicted based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. Based on similar structures like ethylamine (B1201723) docbrown.info and (S)-1-(4-methoxyphenyl)ethylamine hydrochloride doi.org, one would anticipate: a triplet for the methyl protons (-CH₃) of the ethoxy group, a quartet for the methylene (B1212753) protons (-OCH₂-) of the ethoxy group, a doublet for the methyl protons of the ethanamine backbone, a quartet for the methine proton (-CH(NH₂)-) on the chiral center, and a series of multiplets in the aromatic region for the four protons on the disubstituted benzene (B151609) ring. The amine protons (-NH₃⁺) may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to each unique carbon atom in the molecule.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard technique for determining the enantiomeric excess (ee) of chiral amines. nih.govnih.gov This method would be used to confirm the enantiopurity of this compound by separating it from its (R)-enantiomer. doi.orgazypusa.com

Crystallographic Analysis: No public X-ray crystallographic data for this compound was found. Such an analysis, if performed, would provide definitive confirmation of its three-dimensional structure and absolute stereochemistry. nih.gov

Applications in Asymmetric Synthesis

While specific applications for (S)-1-(2-Ethoxyphenyl)ethanamine-HCl are not detailed in the available literature, its structural class—chiral arylethanamines—is widely used in several key areas of asymmetric synthesis.

Chiral Auxiliaries: Chiral amines are frequently used as chiral auxiliaries, which are temporarily incorporated into a molecule to direct a subsequent stereoselective transformation, after which they can be removed and recovered. researchgate.netwikipedia.org For example, an amine can be converted into an amide, and the chirality of the amine moiety can then control the facial selectivity of enolate alkylations or aldol (B89426) reactions. researchgate.netnih.gov

Chiral Resolving Agents: As an enantiomerically pure amine, it can be used to resolve racemic mixtures of chiral carboxylic acids. scielo.org.mx The reaction forms a pair of diastereomeric salts, which can be separated by physical means like crystallization, allowing for the isolation of one enantiomer of the acid.

Chiral Building Blocks: The compound itself can serve as a chiral starting material for the synthesis of more complex molecules, particularly pharmaceuticals. The amine provides a nucleophilic handle for further functionalization while retaining the crucial stereocenter. yale.edunih.gov

Given these established roles for similar compounds, this compound represents a potentially valuable reagent for these applications.

Synthetic Methodologies

Direct Asymmetric Synthesis Approaches

Direct asymmetric synthesis aims to convert the prochiral ketone, 2-ethoxyacetophenone, into the desired (S)-amine in a single, stereocontrolled step, thereby avoiding lengthy synthetic sequences and resolution steps.

The asymmetric reduction of the carbonyl group in 2-ethoxyacetophenone to a hydroxyl group, followed by conversion to the amine, is a well-established route. The key step is the enantioselective reduction of the ketone.

Catalytic asymmetric hydrogenation (AH) is a powerful technique for the enantioselective reduction of ketones. It utilizes molecular hydrogen as the reductant and a chiral metal complex as the catalyst. Ruthenium (Ru) and Rhodium (Rh) complexes are among the most successful catalysts for this transformation.

Ruthenium-catalyzed Hydrogenation: Ruthenium catalysts, particularly those of the type Ru-diphosphine/diamine, have demonstrated exceptional activity and enantioselectivity in the hydrogenation of aromatic ketones. These catalysts operate through a metal-ligand bifunctional mechanism, where both the metal center and the ligand participate in the hydrogen transfer process. For substrates like 2-ethoxyacetophenone, the choice of chiral phosphine (B1218219) ligand and diamine is critical to achieving high enantiomeric excess (ee). While specific data for 2-ethoxyacetophenone is not always explicitly tabulated, results for structurally similar ortho-substituted acetophenones show that high conversions and enantioselectivities are achievable.

Rhodium-catalyzed Hydrogenation: Rhodium-based catalysts have also been extensively used for the asymmetric hydrogenation of ketones and their precursors. Chiral rhodium complexes, often featuring bisphosphine ligands, can effectively catalyze the reduction of various ketone substrates under mild conditions. The catalyst [Rh(COD)Binapine]BF4, for example, has been shown to be highly effective for various substituted acetophenones, achieving excellent enantioselectivities. The steric and electronic properties of the substrate, including the ortho-ethoxy group, play a significant role in the stereochemical outcome of the reduction.

Table 1: Representative Catalysts for Asymmetric Hydrogenation of Aromatic Ketones

Catalyst Type Chiral Ligand Example Metal Typical Substrates Reported Performance
Diphosphine/Diamine Complex (R)-Xyl-P-Phos / (R)-DAIPEN Ru Aromatic Ketones High Conversion, >99% ee
Bisphosphine Complex (S,S)-Et-DuPhos Rh Aryl Ketones High Conversion, >95% ee
NNP Ligand Complex Cinchona-derived NNP Ru Aromatic & Heteroaromatic Ketones >99% Conversion, up to 99.9% ee

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to AH, using stable liquid hydrogen donors like formic acid/triethylamine (HCOOH/NEt3) or isopropanol (B130326) instead of gaseous hydrogen. This method is often performed under milder conditions and does not require high-pressure equipment.

Ruthenium complexes, such as those of the Noyori-Ikariya type, are highly effective for the ATH of aromatic ketones. These catalysts, featuring a tethered ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), facilitate the transfer of hydrogen from the donor to the ketone with high stereocontrol. The reaction mechanism is believed to involve a six-membered pericyclic transition state. The efficiency and enantioselectivity of the ATH of 2-ethoxyacetophenone would be influenced by the specific catalyst, hydrogen source, and reaction conditions employed. Studies on similar substrates demonstrate that excellent yields and enantioselectivities can be obtained.

Table 2: Common Catalyst Systems for Asymmetric Transfer Hydrogenation

Metal Chiral Ligand Hydrogen Donor Typical Substrates Reported Performance
Ruthenium (II) (R,R)-TsDPEN HCOOH/NEt3 Aryl Ketones >95% Conversion, >98% ee
Iron (II) (S,S)-[Fe(CO)Cl(diphosphine)(amine)] HCOOH/NEt3 Aromatic Ketones Good to Excellent Yields and ee

The enantioselective reduction of prochiral ketones can also be achieved using stoichiometric metal hydrides in the presence of a catalytic amount of a chiral ligand. The Corey-Bakshi-Shibata (CBS) reduction is a preeminent example of this approach.

This method utilizes borane (B79455) (BH3) as the reducing agent, complexed with a chiral oxazaborolidine catalyst derived from a chiral amino alcohol, such as (S)-diphenylprolinol. The oxazaborolidine catalyst coordinates to both the borane and the ketone's carbonyl oxygen, organizing the transition state to favor hydride delivery to one specific face of the ketone. This leads to the formation of the corresponding chiral alcohol with high enantioselectivity. The predictability and high stereocontrol of the CBS reduction make it a valuable tool for synthesizing chiral alcohols from a wide array of ketones, including functionalized aromatic ketones like 2-ethoxyacetophenone.

Table 3: Key Components of Corey-Bakshi-Shibata (CBS) Reduction

Component Example Role
Chiral Catalyst (R)- or (S)-2-Methyl-CBS-oxazaborolidine Enantioselective control
Reducing Agent Borane-THF or Borane-DMS complex Hydride source
Substrate Prochiral Ketones (e.g., 2-ethoxyacetophenone) Precursor to the chiral alcohol

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes operate under mild conditions, often in aqueous media, and exhibit exquisite chemo-, regio-, and stereoselectivity.

Amine transaminases (ATAs), also known as ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or alanine) to a ketone acceptor. This reaction directly converts a prochiral ketone, such as 2-ethoxyacetophenone, into a chiral amine.

The application of ATAs for the synthesis of (S)-1-(2-ethoxyphenyl)ethanamine is highly attractive due to the direct formation of the C-N bond with high enantioselectivity in a single step. The primary challenge often lies in the substrate scope of naturally occurring enzymes. However, modern protein engineering techniques, including rational design and directed evolution, have been successfully employed to tailor ATAs to accept a wide variety of ketone substrates, including sterically demanding ones, and to enhance their stability and activity. For instance, variants of ATAs from organisms like Chromobacterium violaceum have shown promise for the asymmetric synthesis of amines from substituted acetophenones.

Table 4: Principles of Amine Transaminase (ATA) Biocatalysis

Feature Description Example
Enzyme Class Amine Transaminase (ω-Transaminase) ATA from Chromobacterium violaceum or Arthrobacter sp.
Cofactor Pyridoxal-5'-phosphate (PLP) Acts as an intermediate amine carrier
Amine Donor A cheap, readily available amine Isopropylamine, L-Alanine, (S)-α-methylbenzylamine
Reaction Asymmetric reductive amination of a ketone 2-ethoxyacetophenone → (S)-1-(2-ethoxyphenyl)ethanamine

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. tcichemicals.com

The asymmetric Strecker reaction is a classic method for synthesizing α-amino acids and their derivatives, including chiral amines. masterorganicchemistry.com The process involves the reaction of a ketone (2'-ethoxyacetophenone), a cyanide source (like KCN), and a chiral amine auxiliary. nih.govmsu.edu

A commonly used auxiliary is (R)-phenylglycine amide. nih.gov The ketone first reacts with the chiral auxiliary to form a chiral imine. The subsequent nucleophilic addition of the cyanide ion to this imine is sterically directed by the chiral auxiliary, leading to the preferential formation of one diastereomeric α-aminonitrile. researchgate.net This diastereomer can then be isolated and hydrolyzed to yield the target (S)-amine after removal of the auxiliary. A key advantage of this method is the potential for a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates, driving the equilibrium towards the desired product and resulting in high diastereomeric excess. nih.gov

Asymmetric alkylation provides another route to chiral amines by forming a key carbon-carbon bond in a stereocontrolled manner. One advanced strategy involves the palladium-catalyzed asymmetric allylic alkylation (AAA) of enolates. nih.gov For the synthesis of (S)-1-(2-ethoxyphenyl)ethanamine, a precursor like 2-ethoxy-α-methyl-benzenemethanamine would be targeted.

In a representative reaction, a prochiral enolate equivalent, such as a 2-acylimidazole derivative, is reacted with an allylic electrophile in the presence of a palladium catalyst and a chiral ligand. nih.gov The chiral ligand coordinates to the palladium center, creating a chiral environment that dictates the facial selectivity of the enolate attack, leading to a highly enantioenriched product. While this method is powerful, its application is dependent on the availability of suitable starting materials and the development of specific catalysts for the desired transformation. nih.gov

Chiral Resolution of Racemic 1-(2-Ethoxyphenyl)ethanamine

Resolution is a traditional yet highly effective method for separating enantiomers from a racemic mixture. This approach is particularly useful when a direct asymmetric synthesis is not feasible or is less economical.

Chromatographic Resolution Techniques (e.g., Chiral HPLC for Analytical or Preparative Resolution)

Chromatographic resolution, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is a powerful method for both the analytical quantification of enantiomeric excess (ee) and the preparative separation of enantiomers. onyxipca.com This technique relies on the differential interaction of the two enantiomers with a chiral stationary phase, leading to different retention times and thus separation.

The most common CSPs are based on polysaccharides like cellulose (B213188) and amylose (B160209), which are derivatized with groups such as carbamates or benzoates. nih.govtsijournals.com The choice between an amylose-based or cellulose-based CSP can significantly impact the resolution, with one often showing superiority over the other for a specific compound. nih.gov

The mobile phase composition is a critical parameter to optimize for achieving baseline separation. nih.gov Typical mobile phases for normal-phase chromatography consist of an alkane (e.g., hexane (B92381) or heptane) mixed with an alcohol (e.g., ethanol (B145695) or isopropanol). tsijournals.com Small amounts of an amine modifier, like diethylamine (B46881) (DEA), are often added to the mobile phase when separating basic compounds like amines. tsijournals.com This modifier can improve peak shape and enhance resolution by minimizing undesirable interactions with the stationary phase. tsijournals.com Other parameters that can be optimized include the column temperature and the flow rate. tsijournals.com

Table 2: Chiral HPLC Method Optimization for Amine Resolution

ParameterVariableEffect on SeparationReference Example (Cathine)
Chiral Stationary Phase (CSP) Polysaccharide-based (Amylose, Cellulose)The primary determinant of chiral recognition and selectivity.Chiralpak AD-H (Amylose derivative) was effective. tsijournals.com
Mobile Phase Heptane/Ethanol/DiethylamineRatio of components affects retention and resolution.Optimal separation achieved with Heptane/Ethanol/DEA (92:8:1, v/v/v). tsijournals.com
Modifier Diethylamine (DEA)Reduces peak tailing and improves resolution for basic analytes. tsijournals.comAddition of DEA was crucial for achieving baseline separation. tsijournals.com
Column Temperature 25-40 °CAffects retention times and selectivity; lower temperatures often improve resolution.Studied in the range of 25-40°C to find optimal conditions. tsijournals.com
Flow Rate 0.5 - 1.5 mL/minInfluences analysis time and column efficiency.A flow rate of 1.0 mL/min is common. whiterose.ac.uk

Kinetic Resolution Strategies

Kinetic resolution is a method for separating enantiomers based on the different rates at which they react with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed faster, leaving the reaction mixture enriched in the slower-reacting enantiomer. wikipedia.org A significant advantage is that high enantiomeric excess can be achieved, although the theoretical maximum yield for the recovered, unreacted enantiomer is 50%. whiterose.ac.uk

One common strategy is the enantioselective acylation of amines, often catalyzed by enzymes or synthetic catalysts. Lipases, such as Lipase (B570770) B from Candida antarctica (CALB), are widely used for this purpose. researchgate.net In the presence of an acylating agent, the lipase will selectively acylate one enantiomer of the amine at a much higher rate, allowing for the separation of the resulting amide from the unreacted amine. researchgate.net

Non-enzymatic methods have also been developed. Chiral hydroxamic acids can serve as enantioselective acylating agents for the kinetic resolution of N-heterocycles. ethz.ch Another strategy involves asymmetric lithiation using a chiral ligand. For instance, the use of n-butyllithium with the chiral diamine (-)-sparteine (B7772259) can selectively deprotonate one enantiomer of a racemic N-Boc protected dihydroquinoline, allowing for subsequent reaction with an electrophile. researchgate.net This leaves the unreacted starting material highly enriched in the other enantiomer. researchgate.net

Table 3: Comparison of Kinetic Resolution Strategies for Amines

StrategyChiral Reagent/CatalystPrincipleKey Features
Enzymatic Acylation Lipase (e.g., Candida antarctica Lipase B)Enzyme-catalyzed enantioselective acylation of the amine.Mild reaction conditions; high selectivity (s-factor) often achievable. researchgate.netethz.ch
Catalytic Acylation Chiral Acylating Agent (e.g., chiral hydroxamic acids)Catalytic enantioselective amide formation.Provides access to enantioenriched N-heterocycles with good selectivity. ethz.ch
Asymmetric Lithiation Organolithium base + Chiral Ligand (e.g., n-BuLi/(-)-sparteine)Enantioselective deprotonation of an N-protected amine derivative.The unreacted starting material is recovered with high enantiomeric excess. whiterose.ac.ukresearchgate.net

Alternative Synthetic Pathways

Beyond the resolution of a racemic mixture, stereoselective synthetic routes can be employed to directly produce the desired enantiomer.

Mitsunobu Reaction for Amine Formation

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of other functional groups, including amines, with a predictable inversion of stereochemistry at the carbinol center. organic-chemistry.orgresearchgate.net This stereospecificity makes it a powerful tool for accessing chiral amines from readily available chiral alcohols. organic-chemistry.org

The reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov This in-situ activation transforms the hydroxyl group into a good leaving group. Subsequent nucleophilic attack by a nitrogen source proceeds via an Sₙ2 mechanism, resulting in the inversion of configuration. researchgate.net

For the formation of primary amines, nitrogen nucleophiles like phthalimide (B116566) or an azide (B81097) source (e.g., diphenylphosphoryl azide, DPPA) are used. organic-chemistry.orgorganic-synthesis.com If phthalimide is used, the resulting N-alkylphthalimide is subsequently cleaved (e.g., via hydrazinolysis) to release the primary amine. If an azide is used, the resulting alkyl azide is reduced (e.g., via a Staudinger reaction or catalytic hydrogenation) to furnish the amine. organic-chemistry.org

Table 4: Key Components of the Mitsunobu Reaction for Amine Synthesis

ComponentRoleCommon Examples
Substrate Chiral alcoholA secondary alcohol where inversion of stereochemistry is desired.
Phosphine Activates the azodicarboxylate and the alcohol.Triphenylphosphine (PPh₃). nih.gov
Azodicarboxylate Oxidant; facilitates formation of the alkoxyphosphonium salt.Diethylazodicarboxylate (DEAD), Diisopropylazodicarboxylate (DIAD). nih.gov
Nitrogen Nucleophile Displaces the activated hydroxyl group.Phthalimide, Diphenylphosphoryl azide (DPPA), Hydrazoic acid. organic-chemistry.orgorganic-synthesis.com
Solvent Reaction medium.Tetrahydrofuran (THF), Dichloromethane (DCM), Dioxane. organic-synthesis.com

Ring-Closing Reactions (e.g., Pictet-Spengler Derivatives)

The Pictet-Spengler reaction is a classic acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an electrophilic ring closure to form a tetrahydroisoquinoline or a related heterocyclic system. wikipedia.orgmdpi.com

The development of catalytic, enantioselective versions of this reaction has made it a valuable tool in modern asymmetric synthesis. nsf.gov Chiral Brønsted acids, such as SPINOL-derived phosphoric acids or thiourea-based catalysts, can effectively catalyze the reaction, controlling the stereochemistry of the newly formed chiral center. nsf.govnih.gov The reaction proceeds through the formation of an iminium ion, which is then attacked by the nucleophilic aryl ring. wikipedia.org The chiral catalyst coordinates to the iminium ion, shielding one face and directing the cyclization to occur from the other, thus inducing enantioselectivity. nsf.gov

While the classical substrate is a β-arylethylamine, the principles of enantioselective cyclization can be applied to related structures. The reaction scope has been expanded to tolerate a wide range of aldehydes and amine components, allowing for the synthesis of a diverse library of complex chiral heterocyclic molecules. nsf.govnih.gov

Table 5: Components for Enantioselective Pictet-Spengler Reactions

ComponentRoleExamples
Amine Substrate Nucleophile precursor.Tryptamines, Phenethylamines. wikipedia.orgnsf.gov
Carbonyl Substrate Electrophile precursor.Various aldehydes (e.g., benzaldehydes, pyruvates). nsf.govnih.gov
Chiral Catalyst Induces enantioselectivity during the ring-closing step.Chiral Phosphoric Acids (e.g., (S)-TRIP), Chiral Thiourea-Carboxylic Acids. nsf.gov
Acid/Conditions Promotes iminium ion formation and cyclization.Can be the catalyst itself (Brønsted acid) or an additive.
Solvent Reaction medium.Toluene (B28343), Dichloromethane. nsf.govnih.gov

Factors Influencing Enantioselectivity in Asymmetric Transformations

The synthesis of enantiomerically pure (S)-1-(2-ethoxyphenyl)ethanamine is typically achieved through asymmetric methods, where a prochiral precursor is converted into a chiral product with a preference for one enantiomer. A common strategy involves the asymmetric reduction of a ketone, 2-ethoxyacetophenone, or the reductive amination of the same ketone. The success of these transformations hinges on several interdependent factors that influence the degree of enantioselectivity.

Key factors include:

Chiral Catalyst or Auxiliary: The choice of the chiral entity is paramount. In catalytic asymmetric reductions, chiral ligands coordinated to a metal center (e.g., Ruthenium, Rhodium, Iridium) create a chiral environment that directs the hydride transfer to one face of the ketone. Alternatively, chiral auxiliaries, such as tert-butanesulfinamide, can be condensed with the ketone to form an intermediate N-sulfinyl ketimine. yale.edu Subsequent reduction of the C=N bond is directed by the chiral sulfinyl group, leading to high enantioselectivity. yale.edu

Reducing Agent: The nature of the hydride source can impact selectivity. Reagents like borane (BH₃) in combination with chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) are effective for asymmetric ketone reduction. psu.edu

Reaction Conditions: Temperature, solvent, and pressure can significantly affect the enantiomeric outcome. Lower temperatures generally enhance selectivity by amplifying the small energy differences between the diastereomeric transition states leading to the two enantiomers. The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical pathway.

Substrate Structure: The electronic and steric properties of the substrate, in this case, 2-ethoxyacetophenone, play a role. The ethoxy group at the ortho position can influence the orientation of the substrate within the catalyst's active site through steric hindrance or electronic interactions.

Enzyme-based Catalysis: Biocatalysis using reductive aminases (RedAms) offers a green alternative. frontiersin.org These enzymes can catalyze the direct stereoselective amination of ketones. The enantioselectivity is governed by the specific amino acid residues in the enzyme's active site, which can often be tuned through protein engineering to favor the desired (S)-enantiomer. frontiersin.org

Table 1: Key Factors Influencing Enantioselectivity in the Synthesis of (S)-1-(2-ethoxyphenyl)ethanamine
FactorInfluence on EnantioselectivityExample Approach
Chiral Catalyst/AuxiliaryCreates a chiral environment, directing the reaction to one enantiomeric pathway. The structure and electronics of the catalyst/auxiliary are critical.Asymmetric transfer hydrogenation with a chiral Ru-diamine catalyst; Use of (S)-tert-butanesulfinamide auxiliary. yale.edu
Reaction TemperatureLower temperatures generally increase the energy difference between diastereomeric transition states, leading to higher enantiomeric excess (ee).Conducting the reduction at -78 °C versus room temperature.
SolventSolvent polarity and coordination can affect the conformation and activity of the catalyst-substrate complex.Using non-polar solvents like toluene versus polar aprotic solvents like THF.
Reducing Agent/Amine SourceThe steric bulk and reactivity of the hydride source or amine donor can influence the stereochemical outcome.Using H₂ gas with a heterogeneous catalyst vs. formic acid as a hydride source in transfer hydrogenation.
Enzyme SpecificityThe 3D structure of the enzyme's active site precisely orients the substrate for stereospecific transformation.Employing an engineered reductive aminase (RedAm) with specificity for 2-ethoxyacetophenone. frontiersin.org

Methodologies for Determination of Enantiomeric Excess (ee)

Once the asymmetric synthesis is complete, accurately determining the enantiomeric composition is crucial. The enantiomeric excess (ee), defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer, is the standard measure of enantiopurity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric excess, though enantiomers themselves are indistinguishable in a standard achiral NMR experiment. nih.gov To enable differentiation, a chiral derivatizing agent (CDA) is used. nih.govresearchgate.net A CDA is an enantiomerically pure compound that reacts with both enantiomers of the analyte—in this case, (S)- and (R)-1-(2-ethoxyphenyl)ethanamine—to form a pair of diastereomers. nih.gov

These resulting diastereomers have distinct physical properties and, therefore, different NMR spectra. researchgate.net Protons or other NMR-active nuclei in the newly formed diastereomers will exhibit different chemical shifts (Δδ). By integrating the signals corresponding to each diastereomer, the ratio of the two can be calculated, which directly corresponds to the enantiomeric ratio of the original amine mixture. researchgate.net Commonly used CDAs for primary amines include chiral carboxylic acid chlorides like Mosher's acid chloride or its analogues. nih.gov The reaction of (R,S)-1-(2-ethoxyphenyl)ethanamine with an enantiopure CDA, for example (R)-Mosher's acid chloride, would yield two diastereomeric amides, whose distinct signals (e.g., for the methyl doublet or the methoxy (B1213986) singlet) can be quantified.

Table 2: Hypothetical ¹H NMR Data for Diastereomeric Amides Formed from (R,S)-1-(2-ethoxyphenyl)ethanamine and a Chiral Derivatizing Agent
Proton SignalDiastereomer 1 (from S-amine) Chemical Shift (ppm)Diastereomer 2 (from R-amine) Chemical Shift (ppm)Integration Ratio (for ee calc.)
-CH(CH₃)N-5.15 (q)5.18 (q)Calculated from peak areas
-CH(CH₃)N-1.52 (d)1.50 (d)

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used and accurate methods for separating and quantifying enantiomers. sigmaaldrich.com This technique relies on a chiral stationary phase (CSP) packed into the HPLC column. nih.govsigmaaldrich.com The CSP is composed of a chiral material that interacts differently with the two enantiomers of the analyte as they pass through the column. nih.gov

The differential interaction, based on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, leads to different retention times (tR). nih.gov One enantiomer will be retained longer on the column than the other, resulting in their separation into two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer. By comparing the peak areas, the enantiomeric excess can be precisely calculated. researchgate.net For the analysis of (S)-1-(2-ethoxyphenyl)ethanamine, a column with a CSP based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) or a Pirkle-type column would likely be effective. nih.gov The choice of mobile phase, typically a mixture of hexane and an alcohol like isopropanol, is optimized to achieve baseline separation. sigmaaldrich.comnih.gov

Table 3: Representative Chiral HPLC Separation Data for 1-(2-ethoxyphenyl)ethanamine Enantiomers
EnantiomerRetention Time (t_R, min)Peak AreaResolution (R_s)
(S)-1-(2-ethoxyphenyl)ethanamine10.4995,000>1.5 (Baseline Separation)
(R)-1-(2-ethoxyphenyl)ethanamine12.15,000

Control of Diastereoselectivity in Multi-Step Syntheses

Beyond establishing its own stereocenter, (S)-1-(2-ethoxyphenyl)ethanamine often serves as a chiral building block or auxiliary in more complex syntheses, where its existing stereocenter influences the creation of new stereocenters. The control of this diastereoselectivity is a cornerstone of modern organic synthesis.

When (S)-1-(2-ethoxyphenyl)ethanamine is used to direct a reaction at a prochiral center (e.g., addition to a carbonyl or an imine), two diastereomeric products can be formed. The ratio of these products is determined by the energy difference between the corresponding transition states. The inherent chirality of the amine, dictated by the (S)-configuration at the α-carbon, along with the steric bulk of the 2-ethoxyphenyl group, creates a biased environment.

The principles of stereocontrol, often rationalized by models such as Cram's rule or the Felkin-Anh model, can be applied. In these models, the largest and medium-sized groups attached to the existing stereocenter arrange themselves to minimize steric clash with the incoming reagent. The reagent will then preferentially attack the prochiral face from the least hindered trajectory. For instance, if the amine were converted to a chiral imine and then reacted with a nucleophile, the 2-ethoxyphenyl group would likely dictate the facial selectivity of the nucleophilic attack. The choice of reagents, solvent, and temperature can further modulate this selectivity, sometimes allowing for the reversal of the diastereomeric outcome. purdue.edu In this way, the stereochemical information encoded in (S)-1-(2-ethoxyphenyl)ethanamine is relayed to a new part of the molecule, enabling the construction of complex targets with defined three-dimensional structures. researchgate.netresearchgate.net

Fundamental Reactivity of the Ethanamine Moiety

The ethanamine group in (S)-1-(2-ethoxyphenyl)ethanamine is a primary amine, which is characterized by a nitrogen atom bonded to two hydrogen atoms and one alkyl group. The lone pair of electrons on the nitrogen atom is the primary determinant of its chemical reactivity, rendering it both a base and a nucleophile.

Nucleophilic Properties and Alkylation Reactions

The nitrogen atom in the ethanamine moiety possesses a lone pair of electrons, making it a potent nucleophile. This allows it to attack electron-deficient centers, a fundamental process in many organic reactions. evitachem.comchemguide.co.uk The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia, which is influenced by both electronic and steric factors. sigmaaldrich.com The presence of the ethoxy group at the ortho position of the phenyl ring may influence the nucleophilicity of the amine through electronic and steric effects, though specific studies on this compound are not widely available.

Alkylation of amines involves the formation of a new carbon-nitrogen bond through a nucleophilic substitution reaction, typically with an alkyl halide. chemguide.co.uk The reaction proceeds via an SN2 mechanism where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com

A general challenge in the alkylation of primary amines is the potential for multiple substitutions. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. chemguide.co.ukresearchgate.net To achieve selective mono-alkylation, careful control of reaction conditions, such as the stoichiometry of the reactants, is often necessary. For instance, using a large excess of the amine can favor the formation of the primary alkylated product.

While specific examples for the N-alkylation of (S)-1-(2-ethoxyphenyl)ethanamine are not extensively documented, related transformations have been reported for similar structures. For example, N-alkylation of phenethylamine (B48288) and tryptamine (B22526) has been studied, highlighting the general reactivity of such benzylic amines. taylorfrancis.com In the synthesis of functional surfactants, the N-alkylation of diethanolamine (B148213) with alkyl bromides has been successfully achieved. wisc.edu

Table 1: General Conditions for N-Alkylation of Primary Amines

Alkylating AgentBase (optional)SolventTemperatureProduct
Alkyl Halide (R-X)K₂CO₃, Et₃NDichloromethane, AcetonitrileRoom Temp. to RefluxSecondary Amine (R-NH-R')
Alkyl Halide (R-X)None (excess amine)Ethanol, WaterVariesSecondary Amine (R-NH-R')

This table represents generalized conditions and may need optimization for specific substrates.

Acylation and Derivatization Pathways

The primary amine of (S)-1-(2-ethoxyphenyl)ethanamine readily undergoes acylation with acylating agents such as acyl chlorides or acid anhydrides to form amides. prepchem.comvulcanchem.comrsc.org This reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. rsc.orgmdpi.com

The general mechanism involves a two-step process: nucleophilic addition of the amine to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride from an acyl chloride). rsc.org The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. vulcanchem.com

The formation of amides is a common derivatization pathway for primary amines, often used for protection or to introduce new functional groups. For example, the synthesis of various amide derivatives from substituted anilines has been reported, demonstrating the versatility of this reaction. chemguide.co.uknih.govacs.org While specific acylation studies on (S)-1-(2-ethoxyphenyl)ethanamine are limited, the general principles of amine acylation are well-established and applicable.

Table 2: Common Acylating Agents and Conditions for Primary Amines

Acylating AgentBaseSolventTemperatureProduct
Acyl Chloride (R-COCl)Pyridine, TriethylamineDichloromethane, THF0 °C to Room Temp.N-Substituted Amide (R-CO-NH-R')
Acid Anhydride ((RCO)₂O)Pyridine, DMAPDichloromethane, AcetonitrileRoom Temp. to RefluxN-Substituted Amide (R-CO-NH-R')

This table represents generalized conditions and may require optimization for specific substrates.

Mechanistic Studies of Key Synthetic Transformations

The chiral nature of (S)-1-(2-ethoxyphenyl)ethanamine makes it a valuable ligand or auxiliary in asymmetric catalysis. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and achieving high stereoselectivity.

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation of imines to chiral amines is a highly efficient and atom-economical process. youtube.com This transformation is often catalyzed by transition metal complexes, such as those of iridium, rhodium, and ruthenium, in the presence of a chiral ligand. youtube.comacs.orgacs.org The mechanism of catalytic hydrogenation can vary depending on the catalyst and substrate.

For many iridium-catalyzed imine hydrogenations, an outer-sphere mechanism is proposed. evitachem.com This involves the heterolytic activation of dihydrogen by the iridium complex, followed by the transfer of a hydride from the metal and a proton from a ligand to the imine substrate. evitachem.com The stereoselectivity of the reaction is dictated by the chiral environment created by the ligand around the metal center, which favors the approach of the imine from a specific face.

In some cases, particularly with ruthenium catalysts, an inner-sphere mechanism may be operative. researchgate.net This involves the direct coordination of the imine to the metal center prior to the hydrogen transfer steps. The binding of the imine and the subsequent migratory insertion of the hydride are key steps that determine the stereochemical outcome.

Transfer Hydrogenation Mechanisms

Asymmetric transfer hydrogenation (ATH) is another important method for the synthesis of chiral amines, often using isopropanol or formic acid as the hydrogen source. acs.org Ruthenium and iridium complexes with chiral diamine or amino alcohol ligands are commonly employed as catalysts.

The mechanism of transfer hydrogenation is often described as a concerted, outer-sphere process. For a typical Ru-diamine catalyst, the reaction is believed to proceed through a six-membered transition state. In this transition state, a hydride is transferred from the metal to the carbon of the imine, while a proton is transferred from the N-H group of the ligand to the nitrogen of the imine. This bifunctional catalysis, where both the metal and the ligand participate in the hydrogen transfer, is key to the high efficiency and enantioselectivity of the reaction.

Recent studies with manganese complexes bearing chiral diamine ligands have also shown promise in the ATH of ketones, with mechanistic investigations suggesting a bifunctional mechanism involving protonation/deprotonation of the amine ligand.

Dehydrogenation Mechanisms of Chiral Amines

The dehydrogenation of amines to imines is the reverse of hydrogenation and is an important transformation in organic synthesis. prepchem.com This reaction can be achieved using various transition metal catalysts, often with the liberation of hydrogen gas (acceptorless dehydrogenation) or in the presence of a hydrogen acceptor. nih.gov

Mechanistic studies on the acceptorless dehydrogenation of primary amines catalyzed by ruthenium complexes suggest an inner-sphere mechanism. researchgate.net This process is thought to involve the protonation of a Ru-hydride by a coordinated amine, followed by the release of H₂ to form a Ru-amido intermediate. researchgate.net Subsequent steps involving a second dehydrogenation can lead to the formation of nitriles. researchgate.net The steric and electronic properties of the ligands play a critical role in the catalytic activity. researchgate.net

In some cases, such as the photooxidative dehydrogenation of chiral amino acids coordinated to iridium complexes, the reaction proceeds with high selectivity, and the stereochemistry of the metal center can influence the reaction rate of different enantiomers of the substrate. acs.org

Photoredox Catalysis and Radical Mediated Reactions

Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, enabling the formation of reactive intermediates under mild conditions. This methodology often relies on photocatalysts, such as iridium or ruthenium complexes, or organic dyes, which, upon light absorption, can engage in single-electron transfer (SET) processes with organic molecules.

Amines are frequently used in photoredox catalysis as they can act as sacrificial electron donors to reductively quench the excited photocatalyst. This process generates an amine radical cation, a highly reactive intermediate with several potential downstream reaction pathways. Depending on the reaction conditions and the structure of the amine, the amine radical cation can lead to the formation of nucleophilic α-amino radicals or electrophilic iminium ions. These species can then participate in a variety of bond-forming reactions.

While no specific examples involving this compound have been documented in the searched literature, a chiral primary amine with this structure could theoretically participate in several ways:

As a Substrate: The amine could be oxidized to form a chiral aminyl radical, which could then be used in stereoselective C-N bond-forming reactions.

As an Organocatalyst: In combination with a photocatalyst, it could form a chiral enamine with a carbonyl compound. The resulting electron-rich enamine is an excellent substrate for oxidation via SET, leading to radical-radical coupling or other asymmetric transformations.

The field of photoredox catalysis is actively exploring the use of N-radicals for various transformations, including the amination of arenes and heteroarenes. The generation of radicals under these conditions avoids the harsh reagents often required in traditional methods, offering a more sustainable approach to synthesis.

Due to the absence of specific literature, no experimental data or reaction tables for this compound in this context can be provided.

Reaction Kinetics and Thermodynamics in Stereoselective Processes

The study of reaction kinetics and thermodynamics is fundamental to understanding and optimizing stereoselective reactions. These investigations provide critical insights into reaction mechanisms, the nature of transition states, and the origins of enantioselectivity. By quantifying the rates of reaction and the energy differences between various states, chemists can rationally design more efficient and selective catalysts and processes.

For a stereoselective process involving a chiral catalyst or auxiliary, such as (S)-1-(2-ethoxyphenyl)ethanamine, kinetic studies would aim to determine the reaction order with respect to each component, activation energies, and the effect of temperature and concentration on both reaction rate and enantiomeric excess (ee). This data can help elucidate the rate-determining step and whether the stereoselectivity is determined during this step.

Thermodynamic studies would focus on the relative stabilities of diastereomeric intermediates and transition states. The difference in the free energy of activation (ΔΔG‡) between the pathways leading to the major and minor stereoisomers directly correlates to the observed enantiomeric or diastereomeric ratio.

Illustrative Data for a Hypothetical Stereoselective Reaction

Since no experimental data exists for this compound, the table below is a hypothetical example illustrating the type of data that would be collected in a kinetic study of a stereoselective reaction.

EntryTemperature (°C)Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
125512>9992
205248597
34058>9988
4252.5249092
525106>9991

This table is for illustrative purposes only and does not represent actual experimental data for the specified compound.

Such studies are crucial for moving from a preliminary reaction discovery to a robust and scalable synthetic method. Methods such as in-situ reaction monitoring via spectroscopy and computational modeling are often employed to gain a deeper mechanistic understanding.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules based on the principles of quantum mechanics. For (S)-1-(2-ethoxyphenyl)ethanamine, these calculations offer insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and various reactivity descriptors. Methods like B3LYP (Becke's three-parameter and Lee–Yang–Parr hybrid functional) combined with basis sets such as 6-31G(d,p) or 6-311G(d,p) are commonly employed to optimize molecular structures and calculate vibrational frequencies.

For a molecule like (S)-1-(2-ethoxyphenyl)ethanamine, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles of its most stable conformation. The calculated vibrational spectra (IR and Raman) can be compared with experimental data to confirm the structural predictions. Furthermore, DFT is used to calculate global reactivity descriptors, which help in understanding the molecule's chemical behavior. These descriptors are derived from the energies of the frontier molecular orbitals.

Table 1: Key Global Reactivity Descriptors from DFT

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / η Reciprocal of hardness, indicates reactivity.
Electronegativity (χ) χ = (I + A) / 2 Power of an atom to attract electrons.

This table outlines common descriptors calculated using DFT to predict molecular reactivity. The formulas relate them to the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO).

Molecular Orbital Analysis (e.g., HOMO/LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In contrast, a small gap indicates a molecule is more reactive.

For (S)-1-(2-ethoxyphenyl)ethanamine, the distribution of the HOMO and LUMO orbitals reveals the most probable sites for nucleophilic and electrophilic attacks. The HOMO is expected to be localized on the electron-rich regions, such as the amino group and the ethoxy-substituted phenyl ring, while the LUMO would be distributed over areas that can accept electron density. Analysis of these orbitals helps in predicting how the molecule will interact with other reagents.

Molecular Dynamics and Conformation Analysis

While quantum calculations focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. Conformation analysis, often performed using molecular mechanics force fields or DFT, is essential for identifying the most stable three-dimensional arrangements (conformers) of a flexible molecule like (S)-1-(2-ethoxyphenyl)ethanamine.

The rotation around single bonds (e.g., the C-C bond of the ethylamine (B1201723) side chain and the C-O bond of the ethoxy group) gives rise to various conformers. A systematic conformational search helps identify the global minimum energy structure and other low-energy conformers that may exist in equilibrium. The relative energies of these conformers can be calculated, and their population can be estimated using the Boltzmann distribution. For chiral molecules, understanding the preferred conformation is critical as it influences their interaction with other chiral entities, such as biological receptors or chiral catalysts. Studies on similar diamine hydrochloride systems have demonstrated the importance of hydrogen bonding in dictating the solid-state conformation.

Prediction of Stereochemical Outcomes and Transition State Modeling

Computational chemistry is a powerful tool for predicting the stereochemical outcome of reactions involving chiral molecules. For reactions where (S)-1-(2-ethoxyphenyl)ethanamine acts as a reactant or a chiral auxiliary, transition state (TS) modeling can be employed to understand the origins of stereoselectivity.

By calculating the energies of the transition states leading to different stereoisomeric products, one can predict which product will be favored. The transition state with the lower activation energy will correspond to the major product. DFT methods are commonly used to locate and optimize the geometries of these transition states. This type of analysis is crucial in asymmetric synthesis for designing reactions that yield a specific enantiomer or diastereomer with high purity.

Computational Design of Chiral Catalysts and Ligands

The amine functionality in (S)-1-(2-ethoxyphenyl)ethanamine makes it a potential candidate for use as a chiral ligand in transition metal catalysis or as an organocatalyst. Computational methods play a vital role in the rational design of new catalysts based on this scaffold.

By modeling the interaction of the (S)-1-(2-ethoxyphenyl)ethanamine ligand with a metal center and the reactants, researchers can predict the efficacy of the resulting catalyst. Computational screening can be used to evaluate a library of derivative ligands, modifying the substituents on the phenyl ring or the amine group to enhance catalytic activity and selectivity. This in silico approach can significantly reduce the experimental effort required by prioritizing the most promising catalyst candidates for synthesis and testing. For instance, conformational analysis of related phosphine-amine ligands and their metal complexes has been used to predict the most stable and potentially most active catalytic species.

Applications of S 1 2 Ethoxyphenyl Ethanamine Hcl in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecules

The inherent chirality of (S)-1-(2-Ethoxyphenyl)ethanamine-HCl makes it a valuable starting material for the synthesis of more complex, enantiomerically pure molecules. Its primary amine and the stereocenter at the alpha-carbon are key features that can be incorporated into larger molecular frameworks.

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. Chiral amines are fundamental starting materials for the enantioselective synthesis of these important structures. This compound can serve as a precursor for a variety of heterocyclic systems. For instance, it can be envisioned to participate in condensation reactions with dicarbonyl compounds or their equivalents to form chiral pyrroles, piperidines, or other nitrogenous rings. The ethoxy group could potentially influence the reactivity and selectivity of these transformations through steric or electronic effects. The general strategy often involves the formation of an imine or enamine intermediate, followed by an intramolecular cyclization.

Synthesis of Chiral Amides and Amines

This compound is a primary amine and can readily react with activated carboxylic acids, acid chlorides, or anhydrides to form chiral secondary amides. These amides themselves can be valuable targets or intermediates in multi-step syntheses. Furthermore, the amine can undergo N-alkylation reactions to produce a diverse range of chiral secondary and tertiary amines. These reactions are fundamental in the construction of molecules with specific biological activities.

As a Chiral Auxiliary in Asymmetric Reactions

A chiral auxiliary is a temporary functional group that is incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed for potential recycling. Given its structural features, this compound is a candidate for use as a chiral auxiliary.

By forming a chiral amide with a prochiral carboxylic acid, for example, the ethoxyphenyl ethylamine (B1201723) moiety could direct the stereoselective alkylation or aldol (B89426) reaction at the α-carbon of the carbonyl group. The steric bulk of the ethoxyphenyl group would likely play a significant role in shielding one face of the enolate intermediate, leading to the preferential formation of one diastereomer. The efficiency of such a process would depend on the reaction conditions, including the base and solvent used.

Table 1: Potential Diastereoselective Reactions Using (S)-1-(2-Ethoxyphenyl)ethanamine as a Chiral Auxiliary

Reaction TypeProchiral SubstrateExpected ProductKey Control Element
AlkylationCarboxylic Acid Derivativeα-Alkylated Carboxylic Acid DerivativeSteric hindrance from the ethoxyphenyl group
Aldol ReactionCarboxylic Acid Derivativeβ-Hydroxy Carboxylic Acid DerivativeConformation of the enolate intermediate
Diels-AlderAcrylate DerivativeCyclohexene DerivativeFacial selectivity of the dienophile

As a Chiral Ligand Precursor for Asymmetric Catalysis

The development of new chiral ligands is a cornerstone of asymmetric catalysis. Chiral amines are frequently used as precursors for the synthesis of ligands for metal-catalyzed reactions. This compound could be modified to create a variety of ligand types, including Schiff bases, phosphinamides, or bidentate N,N- or N,O-ligands.

For example, condensation with a salicylaldehyde (B1680747) derivative could yield a chiral Schiff base ligand. Such ligands are known to coordinate with various transition metals to create catalysts for reactions like asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions. The electronic properties of the ethoxy-substituted phenyl ring could modulate the catalytic activity and selectivity of the resulting metal complex.

Development of Novel Synthetic Reagents and Methodologies

The unique structure of this compound offers opportunities for the development of new synthetic reagents and methodologies. For instance, it could be used to create novel resolving agents for the separation of racemic mixtures of acids or aldehydes. The formation of diastereomeric salts or derivatives would allow for separation by crystallization or chromatography.

Furthermore, its derivatives could be explored as organocatalysts. For example, a secondary amine derived from this compound could potentially catalyze asymmetric Michael additions or aldol reactions through enamine or iminium ion intermediates. The ethoxy group might offer a handle for further functionalization or for fine-tuning the catalyst's properties.

Q & A

Q. What are the recommended methods for synthesizing (S)-1-(2-ethoxyphenyl)ethanamine-HCl with high enantiomeric purity?

Methodological Answer:

  • Chiral resolution : Use reductive amination of 2-ethoxyphenylacetone with a chiral catalyst (e.g., (R)- or (S)-BINAP derivatives) to favor the desired (S)-enantiomer. Post-synthesis, purify via chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to resolve enantiomers .
  • Crystallization : Recrystallize the hydrochloride salt in polar solvents (e.g., ethanol/water mixtures) to enhance enantiomeric excess. Monitor purity via polarimetry or vibrational circular dichroism (VCD) spectroscopy .

Q. How can researchers verify the structural integrity of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals in a solvent system (e.g., methanol/diethyl ether) and refine the structure using SHELXL software to confirm stereochemistry and salt formation .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., ethoxy group at δ 1.3–1.5 ppm for CH3_3, δ 3.4–4.0 ppm for OCH2_2) and compare with computational predictions (DFT/B3LYP) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Hazard mitigation : Refer to GHS guidelines (e.g., R25 "toxic if swallowed") for similar amines. Use fume hoods, nitrile gloves, and PPE during synthesis. Neutralize waste with dilute acetic acid before disposal .
  • Storage : Store in airtight containers under inert gas (N2_2) at 4°C to prevent oxidation or hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling optimize the electronic properties of this compound for drug design?

Methodological Answer:

  • Density Functional Theory (DFT) : Use the B3LYP functional with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. Compare with experimental UV-Vis and IR data .
  • Molecular docking : Simulate interactions with biological targets (e.g., GPCRs) using AutoDock Vina, focusing on the ethoxy group’s role in binding affinity .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting point, solubility)?

Methodological Answer:

  • Cross-validation : Perform differential scanning calorimetry (DSC) for melting point analysis and compare with literature. Use Hansen solubility parameters to predict solvent compatibility .
  • Reproducibility : Synthesize multiple batches under controlled conditions (e.g., inert atmosphere, standardized stoichiometry) to isolate batch-specific variability .

Q. What advanced techniques are suitable for studying the compound’s chirality in complex matrices?

Methodological Answer:

  • Chiral stationary phase (CSP) chromatography : Pair ultra-high-performance liquid chromatography (UHPLC) with a polysaccharide-based CSP (e.g., Chiralcel® OD-H) for rapid enantiomer separation .
  • Time-resolved fluorescence spectroscopy : Label the amine group with a fluorophore (e.g., dansyl chloride) to track chiral interactions in real-time .

Data Analysis & Experimental Design

Q. How to design experiments to assess the compound’s stability under varying pH conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to buffer solutions (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via LC-MS and identify byproducts using high-resolution mass spectrometry (HRMS) .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .

Q. What strategies can address low yields in large-scale synthesis?

Methodological Answer:

  • Flow chemistry : Optimize reaction parameters (temperature, residence time) in continuous flow reactors to enhance reproducibility and reduce side reactions .
  • Design of Experiments (DoE) : Use factorial design (e.g., Taguchi method) to identify critical variables (e.g., catalyst loading, solvent polarity) impacting yield .

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(S)-1-(2-ETHOXYPHENYL)ETHANAMINE-HCl

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